molecular formula C5H11Cl B1207488 1-Chloro-2,2-dimethylpropane CAS No. 753-89-9

1-Chloro-2,2-dimethylpropane

Cat. No.: B1207488
CAS No.: 753-89-9
M. Wt: 106.59 g/mol
InChI Key: JEKYMVBQWWZVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is an organic compound with the molecular formula C5H11Cl. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its unique structure, where a chlorine atom is attached to a carbon atom that is bonded to three methyl groups, making it a highly branched alkyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2-dimethylpropane primarily undergoes nucleophilic substitution reactions (SN2) due to the presence of the chlorine atom, which is a good leaving group. The compound can also participate in elimination reactions (E2) under appropriate conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-Chloro-2,2-dimethylpropane serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The compound primarily undergoes nucleophilic substitution (SN2) due to the presence of the chlorine atom, which acts as a good leaving group. Common nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻) can replace the chlorine atom, leading to products like alcohols, nitriles, or ethers.
  • Elimination Reactions : Under certain conditions, this compound can also undergo elimination reactions (E2), resulting in the formation of alkenes such as 2,2-dimethylpropene when treated with strong bases like potassium tert-butoxide (KOtBu).

Enzyme Studies

The compound has been extensively used in biochemical research to study the activity of haloalkane dehalogenases—enzymes that catalyze the breakdown of halogenated organic compounds. Notable applications include:

  • Mechanistic Studies : Researchers have utilized this compound as a substrate to investigate the catalytic mechanisms of haloalkane dehalogenases. For instance, studies on the LinB enzyme from Sphingomonas paucimobilis have provided insights into its interaction with halogenated substrates and its potential for bioremediation applications .
  • Quantum Mechanics Calculations : The compound has been employed in quantum mechanics studies to understand enzyme active site conformations and reaction pathways. These studies help elucidate how enzymes interact with substrates at a molecular level .

Material Science

In material science, this compound is utilized for developing new materials with specific properties:

  • Polymer Production : The compound can be used as a precursor in the synthesis of polymers and resins. Its steric hindrance and reactivity make it suitable for creating materials with tailored characteristics.

Case Study 1: Enzymatic Dehalogenation

Research has shown that haloalkane dehalogenases can effectively dehalogenate this compound under controlled conditions. This process not only highlights the enzyme's potential for detoxifying environmental pollutants but also provides insights into enzyme kinetics and substrate specificity.

Case Study 2: Synthetic Pathways

A study focusing on the synthetic routes of this compound demonstrated its utility in producing complex organic molecules through various reactions. The chlorination of 2,2-dimethylpropane using chlorine gas under ultraviolet light was identified as an effective method for synthesizing this compound with high yields .

Mechanism of Action

The mechanism of action of 1-chloro-2,2-dimethylpropane in nucleophilic substitution reactions involves the attack of a nucleophile on the carbon atom bonded to the chlorine atom. This leads to the displacement of the chlorine atom and the formation of a new bond between the carbon and the nucleophile. The reaction proceeds through a transition state where the carbon atom is partially bonded to both the chlorine atom and the nucleophile .

Comparison with Similar Compounds

1-Chloro-2,2-dimethylpropane can be compared with other similar compounds such as:

Uniqueness: The high degree of branching in this compound makes it more sterically hindered compared to its linear or less branched analogs. This steric hindrance affects its reactivity, particularly in nucleophilic substitution reactions, where it is less reactive than less hindered alkyl chlorides .

Biological Activity

1-Chloro-2,2-dimethylpropane, commonly known as neopentyl chloride, is an organochlorine compound with significant biological activity primarily studied in the context of enzymatic reactions and toxicological effects. This article provides a comprehensive overview of its biological interactions, including enzyme activity, toxicity studies, and potential applications in bioremediation.

  • Molecular Formula : C5_5H11_{11}Cl
  • Molecular Weight : 106.59 g/mol
  • CAS Number : 753-89-9

Its structure features a central carbon atom bonded to three methyl groups and one chlorine atom, making it a tertiary alkyl halide. This configuration contributes to its unique reactivity patterns in nucleophilic substitution reactions.

Enzymatic Activity

This compound has been utilized as a substrate in various enzymatic studies, particularly focusing on haloalkane dehalogenases. These enzymes are crucial for the biodegradation of halogenated compounds, which are often environmental pollutants.

Haloalkane Dehalogenases

Research indicates that enzymes such as LinB from Sphingomonas paucimobilis utilize this compound to investigate the catalytic mechanisms involved in halide removal. Quantum mechanical calculations have been performed to understand the active site conformations that facilitate enzymatic activity against this substrate .

Table 1: Enzymatic Studies Involving this compound

EnzymeSourceActivity Description
LinBSphingomonas paucimobilisCatalyzes dehalogenation of haloalkanes
DehERhizobium sp. RC1Converts α-haloalkanoic acids into hydroxyalkanoic acids
Dichloromethane DehalogenaseHyphomicrobium sp.Converts dichloromethane into formaldehyde

Toxicological Studies

Toxicological assessments have highlighted the potential health hazards associated with exposure to this compound. Studies conducted on laboratory animals have revealed significant adverse effects.

Case Study: Long-term Exposure in Rodents

A notable study administered varying doses of this compound to Fischer 344 rats and B6C3F1 mice over an extended period. The findings indicated:

  • Survival Rates : Treated groups exhibited significantly lower survival rates compared to controls (p < 0.001).
  • Histopathological Findings : Increased incidences of neoplasms were observed in the forestomach and preputial glands of male rats.

Table 2: Summary of Toxicological Findings

Dose (mg/kg bw)Male Survival Rate (%)Female Survival Rate (%)Neoplasm Incidence (Males)
Control76821/50
Low Dose (100)17123/50
High Dose (200)4642/50

These results underscore the compound's potential carcinogenicity and the necessity for careful handling and regulation.

Applications in Bioremediation

Due to its reactivity and interactions with specific enzymes, there is growing interest in leveraging this compound for bioremediation purposes. The ability of certain bacteria to metabolize this compound can be harnessed to degrade environmental pollutants effectively.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-chloro-2,2-dimethylpropane in a laboratory setting?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-methylpropan-2-ol with concentrated hydrochloric acid under reflux conditions. The reaction mixture is then purified using a separatory funnel to remove aqueous layers, followed by drying with anhydrous calcium chloride. Redistillation is performed to isolate the product, with a boiling point of 84–85°C . Safety protocols, including ventilation and flame avoidance, are critical due to its flammability (H225 hazard code) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : The 1^1H NMR spectrum exhibits a singlet for the three equivalent methyl groups (δ ~1.1 ppm) and a triplet for the CH2_2Cl group (δ ~3.3 ppm). The absence of splitting in the methyl signal confirms the symmetric 2,2-dimethylpropane backbone .
  • IR Spectroscopy : C-Cl stretching vibrations appear near 550–650 cm1^{-1}. The lack of OH or C=C peaks helps rule out impurities like unreacted alcohol or alkenes .

Q. What key physical properties influence experimental design with this compound?

  • Critical Properties :

  • Boiling Point : 84–85°C (dictates distillation conditions) .
  • Density : 0.866 g/mL at 25°C (affects layer separation in liquid-liquid extractions) .
  • Refractive Index : n20D=1.4039n_{20}^D = 1.4039 (used for purity verification) .
    • Safety Considerations : Flammability (flash point: -9°C) requires inert atmospheres during reactions involving heat .

Advanced Research Questions

Q. Why does this compound exhibit low reactivity in SN2 reactions?

  • Mechanistic Analysis : The steric hindrance from the two methyl groups adjacent to the chlorine atom creates a bulky transition state, disfavoring the backside attack required for SN2 mechanisms. Experimental validation involves comparing reaction rates with less-hindered analogs (e.g., 1-chloropropane) under identical conditions (e.g., NaOH/ethanol). Kinetic studies show negligible reactivity for this compound in SN2 pathways .

Q. How can QM/MM simulations study the interaction of this compound with enzymatic active sites?

  • Computational Methodology :

Model Preparation : Use crystallographic data (e.g., from SHELX-refined structures ) to model the enzyme’s active site.

Docking Simulations : Apply software like AutoDock Vina to predict binding modes of this compound to enzymes such as LinB dehalogenase.

QM/MM Optimization : Refine the substrate-enzyme complex using hybrid quantum mechanical/molecular mechanics calculations to identify key residues (e.g., catalytic aspartates) and protonation states .

Q. What methodological approaches assess the antimicrobial potential of this compound derivatives?

  • Experimental Workflow :

In Vitro Assays : Use agar diffusion and MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains. Note that derivatives like morpholine analogs show higher activity (MIC: 16–64 µg/mL) .

Computational Screening : Perform molecular docking against bacterial targets (e.g., DNA gyrase) to predict binding affinities. Ligand efficiency metrics (e.g., ΔG = -4.63 to -5.64 kcal/mol) can prioritize candidates for synthesis .

Q. Data Contradictions and Resolutions

  • Boiling Point Discrepancy : erroneously lists -20°C as the boiling point; this is the melting point. Cross-referencing with validated sources confirms the boiling point as 84–85°C .
  • Reactivity in SN1 Pathways : While steric hindrance limits SN2 reactivity, polar solvents (e.g., aqueous acetone) may promote SN1 mechanisms. Solvolysis rates in varying solvent ratios (e.g., 70% water/30% acetone vs. 80% water/20% acetone) can clarify this behavior .

Properties

IUPAC Name

1-chloro-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYMVBQWWZVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061069
Record name 1-Chloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a sweet odor; [Alfa Aesar MSDS]
Record name 1-Chloro-2,2-dimethylpropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16934
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

753-89-9
Record name 1-Chloro-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-chloro-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3J2EQV2JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-2,2-dimethylpropane
1-Chloro-2,2-dimethylpropane
1-Chloro-2,2-dimethylpropane
1-Chloro-2,2-dimethylpropane
1-Chloro-2,2-dimethylpropane
1-Chloro-2,2-dimethylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.